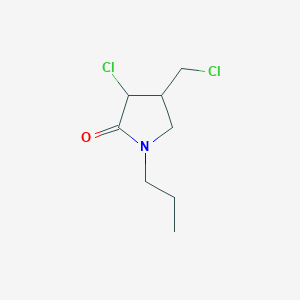
4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are aromatic oxygenated heterocyclic molecules characterized by a dibenzo-γ-pyrone scaffold . This particular compound is known for its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one, can be achieved through various methods. One classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach uses zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of xanthone derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms or other substituents can be introduced or replaced on the xanthone scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated xanthones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex xanthone derivatives.
Biology: It exhibits biological activities such as antioxidant and anti-inflammatory effects.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the development of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one involves its interaction with molecular targets and pathways. For instance, xanthone derivatives have been shown to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . This modulation enhances the translocation of Nrf2, leading to the activation of antioxidant defense mechanisms.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Known for its potent biological activities.
α-Mangostin and γ-Mangostin: Major xanthones from Garcinia mangostana with demonstrated anti-inflammatory and antioxidant effects.
Uniqueness
4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61234-60-4 |
|---|---|
Molecular Formula |
C14H9ClO4 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
4-chloro-2,6-dihydroxy-5-methylxanthen-9-one |
InChI |
InChI=1S/C14H9ClO4/c1-6-11(17)3-2-8-12(18)9-4-7(16)5-10(15)14(9)19-13(6)8/h2-5,16-17H,1H3 |
InChI Key |
XCPPTDMRUVYAFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC3=C(C2=O)C=C(C=C3Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


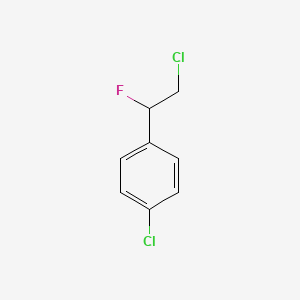
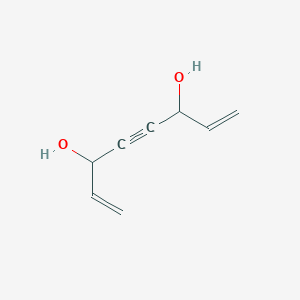
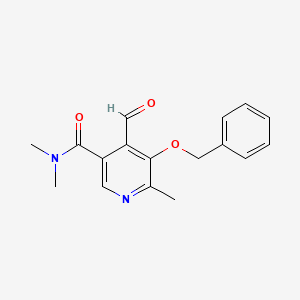
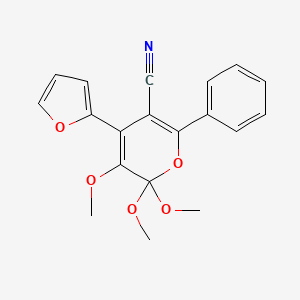
![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)



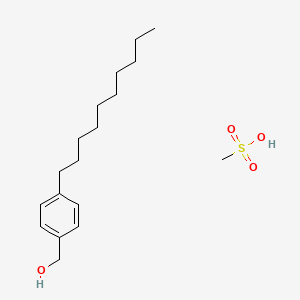

![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)
